![molecular formula C17H19N5O2 B2781375 2-amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881474-16-4](/img/structure/B2781375.png)

2-amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

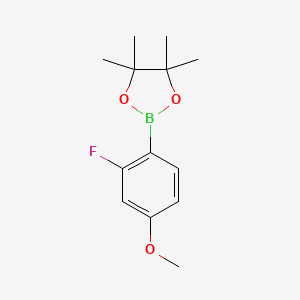

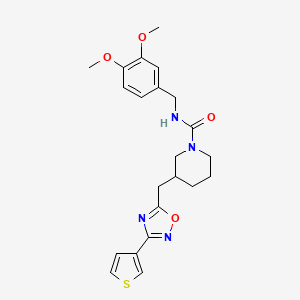

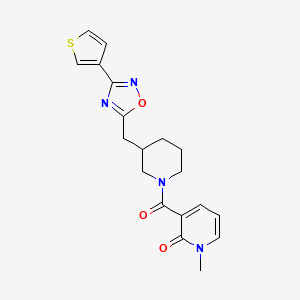

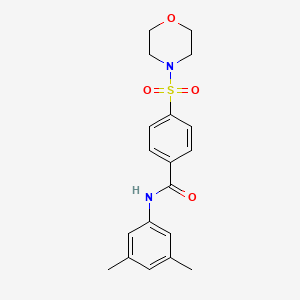

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolo[2,3-b]quinoxaline ring, an amide group, and a tetrahydrofuran ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolo[2,3-b]quinoxaline ring, followed by the introduction of the amide group and the tetrahydrofuran ring. The exact methods would depend on the specific reactions and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings would likely make the structure quite rigid, and the different functional groups would have different effects on the compound’s chemical properties .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group might be involved in reactions with acids or bases, and the double bonds in the pyrrolo[2,3-b]quinoxaline ring might participate in addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would be affected by the strength of the intermolecular forces .Applications De Recherche Scientifique

Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase

A novel series of 3-quinoline carboxamides, which are structurally related to the chemical structure of interest, have been optimized as selective inhibitors of ATM kinase. These compounds, including potent and highly selective ATM inhibitors, exhibit efficacy in combination with the DNA strand break (DSB)-inducing agent irinotecan in disease-relevant models, showcasing their potential in targeted cancer therapy (Degorce et al., 2016).

Synthesis of Functionalized Pyrroloquinolines

Research into the synthesis of pyrroloquinoline derivatives, which are structurally related to the query compound, has led to the development of novel synthetic methodologies. For example, the first one-pot synthesis of structurally diverse pyrrolo[3,4-c]quinoline-1-one derivatives via a three-component cascade reaction has been reported. This method demonstrates a broad substrate scope and potential utility for diversity-oriented synthesis (Yu et al., 2015).

Development of Fluorescent Anion Sensors

Dicationic N-methylated derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide, structurally similar to the compound , have been synthesized and characterized for their anion sensing capabilities in water. These compounds exhibit efficient fluorescence quenching by various anions, including halides and nucleotide anions, demonstrating their potential as fluorescent anion sensors (Dorazco‐González et al., 2014).

Design and Synthesis of Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors

Quinoline-8-carboxamides, another structurally related chemical family, have been designed to inhibit PARP-1, an important enzyme in drug design due to its therapeutic activities. These compounds maintain the required pharmacophore conformation through an intramolecular hydrogen bond, showcasing a novel approach to PARP-1 inhibition (Lord et al., 2009).

Synthesis of 3-Amino-2-carboxamide Tetrahydropyrrolo[2,3-b]quinolines

The first synthesis of 3-amino-2-carboxamide pyrrolo[2,3-b]quinolines, closely related to the compound of interest, has been reported. This synthesis, via a Thorpe–Ziegler transformation, allows for a wide range of nitrogen analogs of thienopyridines, highlighting the versatility and potential bioactivity of compounds within this chemical space (Pilkington et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-1-methyl-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-22-15(18)13(17(23)19-9-10-5-4-8-24-10)14-16(22)21-12-7-3-2-6-11(12)20-14/h2-3,6-7,10H,4-5,8-9,18H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORCKQXHVZNCPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4CCCO4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-acetyl-5-(diethylsulfamoyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2781294.png)

![2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B2781295.png)

![2-{[5-(3,4-dimethylphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2781299.png)

![ethyl 4-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamido)benzoate](/img/structure/B2781300.png)

![6-(2,5-Dimethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2781301.png)

![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781305.png)

![N-{2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide](/img/structure/B2781308.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride](/img/structure/B2781309.png)